LCAT activator compound A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LCAT activator compound A is a heterocyclic compound that contains both pyrazine and thiadiazole rings
Preparation Methods
The synthesis of LCAT activator compound A typically involves multi-step reactions. One common method includes the formation of the thiadiazole ring followed by its attachment to the pyrazine ring. The reaction conditions often involve the use of reagents such as carbon disulfide, potassium hydroxide, and various solvents like methanol .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of LCAT activator compound A is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects .
Comparison with Similar Compounds
Similar compounds include other pyrazine and thiadiazole derivatives, such as:
3-Chloropyrazine-2-carbonitrile: Known for its use in drug discovery and synthesis of bioactive molecules.
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
What sets LCAT activator compound A apart is its unique combination of pyrazine and thiadiazole rings, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H7N5S3 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S3/c1-2-15-8-13-14-9(17-8)16-7-6(5-10)11-3-4-12-7/h3-4H,2H2,1H3 |
InChI Key |
UBSFSJMIJHSGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)SC2=NC=CN=C2C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.